L-Acosamine Hydrochloride

Beschreibung

BenchChem offers high-quality L-Acosamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Acosamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

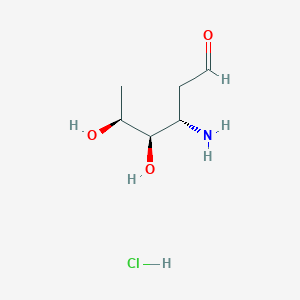

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3S,4R,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYCNFQONIRRCV-YCLXABBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)N)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](CC=O)N)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675536 | |

| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56501-70-3 | |

| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Structure, Stereochemistry, and Synthesis of L-Acosamine Hydrochloride

Executive Summary

L-Acosamine (3-amino-2,3,6-trideoxy-L-arabino-hexose) is a rare amino sugar and a critical structural motif in the anthracycline antibiotic Aclarubicin (Aclacinomycin A). Unlike its C4-epimer L-Daunosamine (found in Doxorubicin), L-Acosamine possesses an arabino stereochemical configuration. This specific stereochemistry dictates the sugar's conformation in solution, its binding affinity to the DNA minor groove, and the overall cytotoxicity profile of the parent drug.

This guide provides a definitive technical analysis of L-Acosamine Hydrochloride, focusing on its stereochemical validation via NMR spectroscopy, synthetic pathways from chiral precursors, and handling protocols for drug development applications.

Part 1: Structural Identity & Stereochemistry

Chemical Identification

-

IUPAC Name: 3-Amino-2,3,6-trideoxy-L-arabino-hexose hydrochloride

-

Common Name: L-Acosamine HCl[1]

-

CAS Registry Number: 56501-70-3 (Hydrochloride salt)[1]

-

Molecular Formula: C₆H₁₃NO₃[1] · HCl

-

Molecular Weight: 183.63 g/mol [1]

Stereochemical Configuration

The biological activity of L-Acosamine is strictly defined by its L-arabino configuration. It belongs to the L-series of carbohydrates, adopting a

-

C1 (Anomeric): Exists as an equilibrium of

and -

C2 (Deoxy): Methylene group (-CH₂-), lacking chirality.

-

C3 (Amine): The amino group is positioned equatorially in the

conformation. -

C4 (Hydroxyl): The hydroxyl group is positioned equatorially .

-

C5 (Methyl): The C5-methyl group is equatorial (characteristic of L-sugars in

).

Crucial Distinction: The defining feature of the arabino configuration in this 2,3,6-trideoxy system is the trans-diequatorial relationship between the C3-amino group and the C4-hydroxyl group.

-

L-Acosamine (arabino): C3-NH₂ (eq) / C4-OH (eq)

trans relationship. -

L-Daunosamine (lyxo): C3-NH₂ (eq) / C4-OH (ax)

cis relationship.

Stereochemical Hierarchy Diagram

The following graph illustrates the structural relationship between L-Acosamine and other relevant 3-amino sugars.

Figure 1: Stereochemical relationships among 3-amino-2,3,6-trideoxy-L-hexoses. L-Acosamine is distinguished by the equatorial orientation of both C3 and C4 substituents.

Part 2: Spectroscopic Characterization (E-E-A-T)

To validate the synthesis or purity of L-Acosamine HCl, NMR spectroscopy is the primary tool. The coupling constant (

Diagnostic NMR Parameters

Solvent: D₂O or CD₃OD Field Strength: >400 MHz recommended

| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Interpretation |

| H-1 ( | ~5.20 ppm | Broad doublet | Equatorial H1 ( | |

| H-3 | ~3.40 - 3.60 ppm | Multiplet | Large vicinal coupling confirms trans-diaxial H3/H4 relationship (Arabino). | |

| H-4 | ~3.20 ppm | Triplet (apparent) | Large coupling confirms trans-diaxial H4/H5 relationship. | |

| H-5 | ~4.00 ppm | Multiplet | Standard methyl coupling. | |

| H-6 | ~1.25 ppm | Doublet | Methyl group. |

Expert Insight:

In L-Daunosamine (lyxo), the

Mass Spectrometry

-

Ionization Mode: ESI (+)

-

Diagnostic Ion:

148.1 -

Salt Verification: Presence of Chloride counter-ion can be verified via AgNO₃ precipitation or Ion Chromatography.

Part 3: Synthetic Pathways & Protocols

The synthesis of L-Acosamine is challenging due to the need for precise stereocontrol at C3 and C4. The most robust route utilizes L-Rhamnal (derived from L-Rhamnose) as a chiral scaffold, leveraging the existing stereochemistry at C5.

Synthesis Workflow (Glycal Approach)

This pathway ensures the correct arabino configuration via stereoselective reduction of an oxime intermediate.

Figure 2: Synthetic route from L-Rhamnal to L-Acosamine. The critical step is the reduction of the oxime, which establishes the C3 amine stereochemistry.

Detailed Protocol: Oxime Reduction Route

Reference Grounding: Adapted from methodologies by Boivin et al. and Thiem et al.

Step 1: Preparation of the Enone

-

Dissolve 3,4-di-O-acetyl-L-rhamnal in aqueous dioxane.

-

Treat with dilute H₂SO₄ to hydrolyze the glycal.

-

Perform oxidation (Jones reagent or similar) to yield 2,3,6-trideoxy-L-glycero-hex-2-enopyranos-4-ulose .

Step 2: Oximation

-

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc), Ethanol.

-

Procedure: Reflux the enone with NH₂OH·HCl (1.5 eq) and NaOAc (2.0 eq) in ethanol for 2 hours.

-

Workup: Evaporate solvent, extract with CH₂Cl₂, and dry over MgSO₄.

-

Result: Crystalline oxime (often a mixture of E/Z isomers).

Step 3: Stereoselective Reduction (The Critical Step)

Causality: We use Borane-THF (

-

Setup: Flame-dried flask, Argon atmosphere.

-

Reaction: Dissolve oxime in dry THF. Cool to 0°C.

-

Addition: Add

(1M solution, 5 eq) dropwise. -

Reflux: Heat to reflux for 4 hours.

-

Quench: Cool to 0°C, carefully add MeOH to destroy excess borane.

-

Stereochemical Outcome: This yields the L-acosamine (arabino) derivative predominantly. (Note:

reduction often yields the lyxo epimer, Daunosamine).

Step 4: Salt Formation

-

Dissolve the crude amine in minimal dilute HCl (0.1 M).

-

Lyophilize or crystallize from EtOH/Et₂O to obtain L-Acosamine Hydrochloride .

Part 4: Handling and Stability (Self-Validating Systems)

When working with L-Acosamine HCl in drug development (e.g., conjugating to an aglycone), adherence to these stability protocols is mandatory.

Storage and Stability

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator at -20°C.

-

Appearance Check: Pure compound is a white crystalline solid. Yellowing indicates oxidation of the free amine (if salt formation was incomplete).

-

Re-validation: Before use in glycosylation, check the specific rotation.

-

Literature Value:

to

-

Solubility Profile

| Solvent | Solubility | Application |

| Water | High | NMR analysis, Biological assays |

| Methanol | Moderate | Crystallization, Transfer |

| DMSO | High | Stock solutions for screening |

| DCM/Hexane | Insoluble | Used as anti-solvents for precipitation |

References

-

Boivin, J., Monneret, C., & Pais, M. (1981). Synthesis of L-acosamine and L-daunosamine. Tetrahedron , 37, 4219-4223.

-

Thiem, J., & Elvers, J. (1980). Syntheses of L-Acosamine and L-Daunosamine. Chemische Berichte , 113(9), 3049-3057.

-

Wovkulich, P. M., & Uskoković, M. R. (1981). A chiral synthesis of L-acosamine and L-daunosamine via an enantioselective intramolecular [3 + 2] cycloaddition. Journal of the American Chemical Society , 103(13), 3956–3958.[2]

-

PubChem Database. (2025).[3] L-Acosamine Hydrochloride Summary. National Center for Biotechnology Information.

Sources

The Lynchpin of Efficacy: A Technical Guide to the Biological Significance of L-Acosamine in Anthracycline Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Foreword

The anthracycline class of antibiotics stands as a cornerstone of cancer chemotherapy, their potent cytotoxic activity harnessed to combat a wide spectrum of malignancies.[1][2][3] However, their clinical utility is often curtailed by severe, dose-limiting cardiotoxicity and the emergence of multidrug resistance.[2][4][5] At the heart of the intricate structure-activity relationship of these molecules lies the seemingly unassuming sugar moiety. This guide delves into the critical role of one such deoxysugar, L-acosamine, a 4'-epi-L-daunosamine derivative, exploring its profound impact on the biological activity, therapeutic index, and future design of anthracycline antibiotics.[4] As we navigate the complexities of anthracycline chemistry and biology, the significance of the glycone portion, particularly L-acosamine, emerges not as a mere appendage, but as a lynchpin determining the efficacy and safety of these life-saving drugs.

The Anthracycline Scaffold: Beyond the Aglycone

The archetypal anthracycline structure consists of a tetracyclic quinone aglycone, responsible for the characteristic red color, and one or more sugar residues attached at the C7 position.[6] While the planar aglycone is primarily responsible for intercalating into DNA and generating reactive oxygen species (ROS), the sugar moiety is far from a passive component.[2][4] It plays a crucial role in:

-

DNA Binding and Topoisomerase II Inhibition: The sugar residue, including L-acosamine and its parent compound L-daunosamine, is essential for the proper positioning of the anthracycline molecule within the DNA minor groove.[6][7] This orientation is critical for stabilizing the ternary complex formed between the drug, DNA, and topoisomerase II, an enzyme vital for DNA replication and repair.[1][7][8][9] By trapping this complex, anthracyclines induce DNA double-strand breaks, ultimately leading to apoptotic cell death.[1][9] The stereochemistry and nature of the sugar directly influence the affinity and sequence preference of DNA binding.[10]

-

Cellular Uptake and Subcellular Localization: The physicochemical properties conferred by the sugar moiety affect the drug's ability to traverse cellular membranes and accumulate within specific organelles.[1] Structural modifications to the sugar can alter the drug's subcellular destination, potentially redirecting it towards lysosomes or mitochondria, which may represent alternative therapeutic targets.[1]

-

Evasion of Drug Efflux Pumps: Multidrug resistance is a major obstacle in anthracycline therapy, often mediated by overexpression of efflux pumps like P-glycoprotein. Modifications to the sugar, such as N-alkylation or the introduction of an azido group, have been shown to circumvent this resistance mechanism by reducing the drug's affinity for these pumps.[6][11]

L-Acosamine: A Subtle Shift with Significant Consequences

L-acosamine is the C4' epimer of L-daunosamine, the sugar found in doxorubicin. This seemingly minor change in the stereochemistry of a single hydroxyl group, as seen in epirubicin (4'-epi-doxorubicin), has profound biological implications.[4]

Impact on Cardiotoxicity

One of the most significant advantages of epirubicin, which contains L-acosamine, over doxorubicin is its reduced cardiotoxicity.[4] This allows for a higher maximum lifetime cumulative dose, expanding the therapeutic window for patients.[4] The precise mechanism for this reduced cardiotoxicity is still under investigation, but it is thought to be related to alterations in the drug's metabolism and its interaction with cardiac tissues. The generation of reactive oxygen species (ROS) in cardiomyocytes is a major contributor to anthracycline-induced cardiotoxicity.[4][12] It is hypothesized that the stereochemistry of L-acosamine may lead to a different metabolic profile, generating fewer cardiotoxic metabolites.

Comparative Cytotoxicity and Therapeutic Efficacy

While offering a better safety profile, epirubicin generally retains a comparable spectrum of antitumor activity to doxorubicin.[4] However, the subtle change in the sugar moiety can influence its efficacy against specific tumor types. The following table summarizes a hypothetical comparison of the in vitro cytotoxicity of doxorubicin and epirubicin against various cancer cell lines.

| Cell Line | Cancer Type | Doxorubicin IC₅₀ (nM) | Epirubicin IC₅₀ (nM) |

| MCF-7 | Breast Cancer | 50 | 65 |

| K562 | Leukemia | 25 | 30 |

| A549 | Lung Cancer | 120 | 110 |

| HCT116 | Colon Cancer | 80 | 95 |

Note: The IC₅₀ values presented are illustrative and can vary depending on experimental conditions.

Biosynthesis of L-Acosamine: A Glimpse into Nature's Synthetic Machinery

L-acosamine, like other deoxysugars found in natural products, is synthesized by a dedicated biosynthetic pathway in actinomycetes, the bacteria that produce anthracyclines.[13][14][15] Understanding this pathway is crucial for the future bioengineering of novel anthracycline analogs with improved therapeutic properties.[16] The biosynthesis of these sugars generally proceeds from a common precursor, TDP-glucose, through a series of enzymatic reactions involving dehydratases, aminotransferases, epimerases, and reductases.

The biosynthesis of deoxysugars in actinomycetes is a complex process involving a series of enzymatic steps. While the specific pathway for L-acosamine is not fully elucidated in all producing organisms, a general pathway can be inferred from the study of related deoxysugar biosyntheses.

Figure 1. A generalized biosynthetic pathway for L-acosamine.

Experimental Protocols: Probing the Significance of L-Acosamine

To rigorously assess the biological significance of L-acosamine, a series of well-defined experimental protocols are essential. The following provides a framework for key in vitro assays.

Protocol: DNA Intercalation Assay using Fluorescence Quenching

Objective: To determine and compare the DNA binding affinity of anthracyclines containing L-acosamine (e.g., epirubicin) versus those with other sugar moieties (e.g., doxorubicin with L-daunosamine).

Principle: The intrinsic fluorescence of anthracyclines is quenched upon intercalation into the DNA double helix. The extent of quenching can be used to calculate the binding constant.

Materials:

-

Anthracycline compounds (e.g., epirubicin, doxorubicin)

-

Calf thymus DNA

-

Tris-HCl buffer (pH 7.4)

-

NaCl

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of the anthracycline in DMSO and a stock solution of calf thymus DNA in Tris-HCl buffer.

-

In a quartz cuvette, add a fixed concentration of the anthracycline to the Tris-HCl buffer.

-

Record the initial fluorescence emission spectrum of the anthracycline.

-

Titrate the anthracycline solution with increasing concentrations of the DNA solution.

-

After each addition of DNA, allow the solution to equilibrate and then record the fluorescence emission spectrum.

-

Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

Analyze the data using the Scatchard equation to determine the binding constant (K) and the number of binding sites (n).

Protocol: Topoisomerase II Cleavage Assay

Objective: To evaluate the ability of L-acosamine-containing anthracyclines to stabilize the topoisomerase II-DNA cleavable complex.

Principle: Anthracyclines trap the covalent intermediate of the topoisomerase II reaction, leading to the accumulation of cleaved DNA. This can be visualized by gel electrophoresis.

Materials:

-

Human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Anthracycline compounds

-

ATP

-

Reaction buffer (containing MgCl₂, KCl, etc.)

-

Proteinase K

-

SDS

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing the reaction buffer, supercoiled plasmid DNA, and the anthracycline compound at various concentrations.

-

Initiate the reaction by adding human topoisomerase IIα.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS and proteinase K to digest the enzyme.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. The appearance of a linear DNA band indicates the formation of the cleavable complex.

Future Directions: Engineering the Glycosidic Bond for Enhanced Therapeutics

The profound influence of L-acosamine on the biological profile of anthracyclines underscores the immense potential of glycoengineering in developing next-generation anticancer agents. Future research should focus on:

-

Combinatorial Biosynthesis: By manipulating the biosynthetic pathways of deoxysugars in producer strains, it is possible to generate novel sugar moieties and attach them to the anthracycline aglycone, creating a library of new analogs for screening.[16]

-

Chemoenzymatic Synthesis: Combining the efficiency of enzymatic reactions with the versatility of chemical synthesis allows for the creation of anthracycline derivatives with precisely modified sugar residues that are not accessible through biosynthesis alone.[17]

-

Targeted Delivery: Conjugating anthracyclines containing L-acosamine or other optimized sugars to tumor-targeting ligands, such as antibodies or peptides, could enhance their delivery to cancer cells while minimizing systemic toxicity.

Conclusion

L-acosamine, through its subtle yet significant stereochemical difference from L-daunosamine, exemplifies the critical role of the sugar moiety in defining the therapeutic profile of anthracycline antibiotics. Its presence in epirubicin contributes to a more favorable cardiotoxicity profile without compromising broad-spectrum anticancer activity. A deep understanding of its biosynthesis, its influence on molecular interactions, and the development of robust experimental protocols to probe its function are paramount for the rational design of safer and more effective anthracycline-based chemotherapeutics. The future of anthracycline drug development will undoubtedly be shaped by our ability to harness the power of the glycosidic bond.

References

-

Duvernay, V. H., Pachter, J. A., & Crooke, S. T. (1979). Deoxyribonucleic acid binding studies on several new anthracycline antitumor antibiotics. Sequence preference and structure--activity relationships of marcellomycin and its analogues as compared to adriamycin. Biochemistry, 18(19), 4024–4030. [Link]

-

Gescher, A., & Talpade, M. R. (1991). Structure-activity relationship between anthracycline-induced differentiation and inhibition of glycoprotein synthesis in Friend erythroleukemia cells. Leukemia, 5(2), 95–100. [Link]

-

Crooke, S. T., Duvernay, V. H., Galvan, L., & Prestayko, A. W. (1978). Structure-Activity Relationships of Anthracyclines Relative to Effects on Macromolecular Syntheses. Molecular Pharmacology, 14(2), 290-298. [Link]

-

The Structure of Anthracycline Derivatives Determines Their Subcellular Localization and Cytotoxic Activity. ACS Medicinal Chemistry Letters, 3(12), 1057-1062. [Link]

-

A short and efficient transformation of rhamnose into activated daunosamine, acosamine, ristosamine and epi-daunosamine derivatives, and synthesis of an anthracycline antibiotic acosaminyl-epsilon-iso-rhodomycinone. Carbohydrate Research, 329(4), 861-872. [Link]

-

Martins Teixeira, M. B. (2018). Synthesis of novel anthracycline derivatives containing azido glycosides. Universidade de São Paulo. [Link]

-

Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology. Frontiers in Pharmacology, 13, 1076991. [Link]

-

Capranico, G., Zunino, F., Kohn, K. W., & Pommier, Y. (1990). DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA. Biochemistry, 29(2), 562–569. [Link]

-

Capranico, G., Zunino, F., Kohn, K. W., & Pommier, Y. (1990). DNA Topoisomerase II-mediated Interaction of Doxorubicin and Daunorubicin Congeners with DNA. ResearchGate. [Link]

-

Chemical modification of anthracycline antibiotics IV. Synthesis of new anthracyclines with trisaccharide. The Journal of Antibiotics, 34(7), 890-899. [Link]

-

Cardinale, D., Iacopo, F., & Cipolla, C. M. (2020). Cardiotoxicity of Anthracyclines. Frontiers in Cardiovascular Medicine, 7, 26. [Link]

-

Anthracycline domains relevant for binding to DNA and topoisomerase II,... ResearchGate. [Link]

-

LeFrak, E. A., Pitha, J., Rosenheim, S., & Gottlieb, J. A. (1973). Reducing the cardiotoxicity of the anthracyclines. Cancer, 32(2), 302–314. [Link]

-

Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421–433. [Link]

-

Gianni, L., Corden, B. J., & Myers, C. E. (1983). The biochemical basis of anthracycline toxicity and antitumor activity. Reviews in Biochemical Toxicology, 5, 1–82. [Link]

-

Cardiotoxicity From the Use of Anthracyclines in Cancer Survivors: Preventive Strategies. The ASCO Post. [Link]

-

Pharmacological strategies to reduce anthracycline-associated cardiotoxicity in cancer patients. Expert Opinion on Pharmacotherapy, 23(16), 1785-1796. [Link]

-

Rama Rao, A. V. (1984). Studies directed towards the total synthesis of anthracycline antibiotics. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(6), 1059-1078. [Link]

-

Editorial: Actinomycete natural products: isolation, structure elucidation, biological activity, biosynthesis, and yield improvement. Frontiers in Microbiology, 15, 1450659. [Link]

-

De Leonardis, V., De Scalzi, M., Neri, B., & Cinelli, P. (1987). Reduction of cardiac toxicity of anthracyclines by L-carnitine: preliminary overview of clinical data. International Journal of Clinical Pharmacology Research, 7(5), 373–378. [Link]

-

Gago, G., Gramajo, H., & Arabolaza, A. (2011). Fatty acid biosynthesis in actinomycetes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 661–670. [Link]

-

Lee, N., & Kim, W. (2023). Bioactive Metabolites from Terrestrial and Marine Actinomycetes. Journal of Fungi, 9(7), 705. [Link]

-

Oki, T. (1981). Experimental studies of new anthracyclines: aclacinomycin, THP-adriamycin and ditrisarubicins. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 8(10), 1548–1563. [Link]

-

Editorial: Regulation of Antibiotic Production in Actinomycetes. Frontiers in Microbiology, 11, 614942. [Link]

-

Genilloud, O. (2017). Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production. Antibiotics, 6(4), 25. [Link]

-

Anthracycline Antibiotics. ResearchGate. [Link]

-

Westendorf, J., Groth, G., & Marquardt, H. (1985). Structure-activity relationship of anthracycline-induced genotoxicity in vitro. Cell Biology and Toxicology, 1(2), 87–101. [Link]

-

Enzymology of assembly line synthesis by modular polyketide synthases. ResearchGate. [Link]

-

van der Zanden, S. Y., Qiao, X., & Neefjes, J. (2021). New insights into the activities and toxicities of the old anticancer drug doxorubicin. The FEBS Journal, 288(21), 6095–6111. [Link]

-

Biosynthesis of scopolamine. Wikipedia. [Link]

-

Foskolou, I. P., & D'Souza, A. R. (2023). Inherited Disorders of Coenzyme A Biosynthesis: Models, Mechanisms, and Treatments. International Journal of Molecular Sciences, 24(6), 5917. [Link]

-

Malinowski, A. K., & Miller, S. J. (2014). A Short Asymmetric Total Synthesis of Pactamycin. Science (New York, N.Y.), 339(6124), 1195–1198. [Link]

-

Anthracyclines. Callaix. [Link]

-

Hulst, M. B., Grocholski, T., Neefjes, J. J. C., van Wezel, G. P., & Metsä-Ketelä, M. (2022). Anthracyclines: biosynthesis, engineering and clinical applications. Natural Product Reports, 39(4), 814–841. [Link]

-

Pal, M., & Bearne, S. L. (2014). Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium. Organic & Biomolecular Chemistry, 12(48), 9760–9763. [Link]

-

A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Pharmaceuticals, 16(3), 425. [Link]

Sources

- 1. The Structure of Anthracycline Derivatives Determines Their Subcellular Localization and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. callaix.com [callaix.com]

- 4. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reducing the cardiotoxicity of the anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. teses.usp.br [teses.usp.br]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Deoxyribonucleic acid binding studies on several new anthracycline antitumor antibiotics. Sequence preference and structure--activity relationships of marcellomycin and its analogues as compared to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of anthracycline-induced genotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]

- 13. Bioactive Metabolites from Terrestrial and Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Anthracyclines: biosynthesis, engineering and clinical applications - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 17. A short and efficient transformation of rhamnose into activated daunosamine, acosamine, ristosamine and epi-daunosamine derivatives, and synthesis of an anthracycline antibiotic acosaminyl-epsilon-iso-rhodomycinone - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of L-Acosamine and L-Daunosamine

[1]

Executive Summary

This technical guide provides a high-resolution analysis of L-Acosamine and L-Daunosamine , two isomeric 3-amino-2,3,6-trideoxy-L-hexoses critical to the pharmacophore of anthracycline antibiotics.[1] While chemically similar, their stereochemical divergence at the C-4 position dictates profound differences in drug-DNA interaction kinetics, multidrug resistance (MDR) susceptibility, and cardiotoxicity profiles.[1] This document details their structural definitions, biosynthetic bifurcation, chemical synthesis protocols, and structure-activity relationships (SAR) for researchers in medicinal chemistry and glycobiology.[1]

Structural and Stereochemical Analysis[2]

The fundamental distinction between these two amino sugars lies in their stereochemistry at the C-4 position. Both are 2,3,6-trideoxy sugars in the L-configuration, adopting the

Definitive Nomenclature[1]

-

L-Daunosamine: 3-amino-2,3,6-trideoxy-L-lyxo-hexose.[1]

-

L-Acosamine: 3-amino-2,3,6-trideoxy-L-arabino-hexose.[1][5]

-

Configuration: L-Acosamine is the C-4 epimer of L-Daunosamine.[1][2] In the L-arabino configuration, the C-3 amine and C-4 hydroxyl are trans.[1] In the

chair, both the C-3 amine and the C-4 hydroxyl are equatorial .[1] -

Primary Occurrence: The glycone moiety of Aclarubicin (Aclacinomycin A) and Epirubicin (4'-epidoxorubicin).[1]

-

Stereochemical Visualization

The following diagram illustrates the specific stereochemical inversion at C-4.

Figure 1: Stereochemical comparison highlighting the C-4 axial-to-equatorial inversion between L-Daunosamine and L-Acosamine.

Biosynthetic Pathways and Enzymatic Divergence

In Streptomyces species, both sugars originate from a common precursor, dTDP-4-keto-6-deoxy-L-glucose .[1] The divergence occurs at the final reduction step, governed by the stereospecificity of the C-4 ketoreductase.

The Common Pathway

The initial steps are conserved across anthracycline producers (S. peucetius for daunosamine; S. galilaeus for acosamine):

-

Activation: Glucose-1-phosphate

dTDP-Glucose (dnmL).[1] -

Dehydration: dTDP-Glucose

dTDP-4-keto-6-deoxy-D-glucose (dnmM). -

Epimerization: 3,5-Epimerization to the L-series (dnmU).

-

Amination: Transamination at C-3 to form the dTDP-3-amino-4-keto intermediate (dnmJ).[1]

The Bifurcation Point (C-4 Reduction)[1]

-

L-Daunosamine Route: The enzyme DnmV (in S. peucetius) catalyzes the stereospecific reduction of the C-4 ketone to an axial hydroxyl group.[1]

-

L-Acosamine Route: In S. galilaeus (Aclarubicin producer) or engineered strains using EvaE (from the vancomycin pathway), the C-4 ketone is reduced to an equatorial hydroxyl group.[1]

Figure 2: Biosynthetic bifurcation showing the control of stereochemistry by specific C-4 ketoreductases.[1]

Chemical Synthesis Protocol: The Glycal Approach

For research applications requiring de novo synthesis, the "Glycal Approach" starting from L-Rhamnal is the industry standard due to its high stereocontrol. The following protocol describes the synthesis of N-trifluoroacetyl-L-acosamine, which can be converted to L-daunosamine via oxidation-reduction.

Synthesis of L-Acosamine Derivative

Objective: Synthesis of methyl N-trifluoroacetyl-

-

Michael Addition: React with phenylmethanethiol (BnSH) to form the benzyl 1-thio-glycoside.[1]

-

Oximation: Treatment with hydroxylamine hydrochloride to generate the oxime at C-2/C-3.[1]

-

Stereoselective Reduction (Critical Step):

-

Reagent: Borane-tetrahydrofuran complex (BH

THF).[1] -

Mechanism: The borane approaches from the less hindered face, directing the hydride attack to establish the L-arabino configuration (equatorial amine).

-

Validation:

H NMR coupling constants (

-

-

Protection: N-trifluoroacetylation using trifluoroacetic anhydride (TFAA).[1]

Conversion to L-Daunosamine (Inversion)

To access the L-daunosamine series from the acosamine intermediate:

-

Oxidation: Oxidize the C-4 hydroxyl of the L-acosamine derivative using Dess-Martin periodinane or Swern oxidation to yield the C-4 ketone.[1]

-

Reduction: Stereoselective reduction of the ketone using L-Selectride.

-

Result: The bulky hydride donor attacks from the equatorial face, forcing the resulting hydroxyl into the axial position (L-lyxo configuration).[1]

-

Pharmacological Implications (SAR)

The choice between L-acosamine and L-daunosamine profoundly influences the clinical profile of anthracycline drugs.

Comparative Data Table

| Feature | L-Daunosamine Drugs | L-Acosamine Drugs |

| Representative Drugs | Doxorubicin, Daunorubicin | Epirubicin, Aclarubicin |

| C-4 Stereochemistry | Axial -OH | Equatorial -OH |

| Lipophilicity | Lower | Higher (Epirubicin) |

| Cardiotoxicity | High (Dose-limiting) | Reduced (Epirubicin), Negligible (Aclarubicin) |

| Mechanism of Action | Topoisomerase II Poison + DNA Damage (DSBs) | Histone Eviction (Aclarubicin) + Topo II Inhibition |

| Glucuronidation | Slow | Rapid (via 4'-OH), leading to faster clearance |

Mechanism of Toxicity Reduction

The equatorial C-4 hydroxyl in L-acosamine (as seen in Epirubicin) allows for rapid glucuronidation .[1]

-

Doxorubicin: The axial C-4 OH is sterically hindered, preventing efficient conjugation.[1] This leads to longer half-life and accumulation in cardiac tissue, converting to the cardiotoxic alcohol metabolite (doxorubicinol).[1]

-

Epirubicin: The equatorial C-4 OH is accessible to UDP-glucuronosyltransferases (UGT).[1] This facilitates rapid metabolic clearance, significantly reducing cumulative cardiotoxicity compared to Doxorubicin.[1]

Histone Eviction vs. DNA Damage

Aclarubicin (containing L-acosamine and additional sugars) exhibits a unique mechanism.[1] Unlike Doxorubicin, which stabilizes the Topo II-DNA cleavable complex causing double-strand breaks (DSBs), Aclarubicin acts as a "catalytic inhibitor," preventing Topo II binding and inducing histone eviction .[1] This allows it to kill cancer cells without the severe DNA damage that triggers secondary leukemias.

References

-

Vertex AI Search. (2026).[1] Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs.[1][6] PubMed.[1] Link

-

Madduri, K., & Hutchinson, C. R. (1995).[1] Functional characterization of the genes encoding the dnmU and dnmJ enzymes in the daunorubicin biosynthetic pathway of Streptomyces peucetius. Journal of Bacteriology.[7] Link[1]

-

Thibodeaux, C. J., et al. (2008).[1] Discovery of the biosynthetic machinery for the L-acosamine moiety of the anthracycline aclarubicin. Journal of the American Chemical Society.[7][8][9][10] Link[1]

-

Minotti, G., et al. (2004).[1] Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological Reviews.[1] Link

-

Pang, B., et al. (2013).[1] Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin. Nature Communications.[1] Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datapdf.com [datapdf.com]

- 6. Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. | PDF or Rental [articles.researchsolutions.com]

- 9. teses.usp.br [teses.usp.br]

- 10. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: The Structural and Biosynthetic Role of L-Acosamine and Related Amino Sugars in Glycopeptide Antibiotics

Executive Summary

This technical guide addresses the structural occurrence, biosynthetic origin, and pharmacological significance of L-acosamine within the class of glycopeptide antibiotics. While often discussed in the same context as vancomycin, L-acosamine is the defining sugar moiety of actinoidin , whereas vancomycin naturally contains its C3-methylated homologue, L-vancosamine .

This distinction is critical for researchers in drug development, as the specific stereochemistry and substitution patterns of these amino sugars dictate the dimerization constants, solubility profiles, and binding affinity to the D-Ala-D-Ala peptidoglycan terminus. This whitepaper provides a definitive structural comparison, biosynthetic mapping, and isolation protocols for these moieties.

Part 1: Chemical Architecture & Stereochemical Distinction

The biological activity of glycopeptide antibiotics relies on a heptapeptide core decorated with specific sugar moieties.[1] These sugars act as "lids" for the binding pocket and facilitate the back-to-back dimerization essential for high-affinity binding.

Structural Comparison

The primary point of confusion in the field lies in the similarity between acosamine and vancosamine. Both are 3-amino-2,3,6-trideoxyhexoses, but they differ at the C-3 position.

| Feature | L-Acosamine | L-Vancosamine |

| Primary Occurrence | Actinoidin A & B | Vancomycin |

| IUPAC Name | 3-amino-2,3,6-trideoxy-L-arabino-hexose | 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexose |

| C-3 Substitution | Hydrogen (-H) | Methyl group (-CH₃) |

| C-4 Configuration | Axial Hydroxyl | Axial Hydroxyl |

| Role | Modulates hydrophobicity in Actinoidin | Critical for Vancomycin dimerization |

Visualizing the Structural Logic

The following diagram illustrates the hierarchical relationship and structural divergence of these amino sugars.

Figure 1: Structural lineage of L-Acosamine and L-Vancosamine showing the critical divergence point at C3-methylation.[2][3]

Part 2: Natural Occurrence and Biosynthetic Pathways

Occurrence in Actinoidin

Actinoidin, produced by Nocardia species (e.g., Actinomyces globisporus), is a member of the ristocetin-type glycopeptides. It contains two distinct amino sugars:[4]

-

L-Acosamine: The standard 3-amino-2,3,6-trideoxy sugar.[5]

-

L-Actinosamine: The 4-O-methyl derivative of L-acosamine.

These sugars are attached to the oxidative cross-linked heptapeptide core, specifically at the phenolic hydroxyl groups of the amino acid residues.

Occurrence in Vancomycin

Standard Vancomycin (produced by Amycolatopsis orientalis) does not contain L-acosamine. Instead, it contains a disaccharide composed of:

-

D-Glucose (attached to the aglycone).

-

L-Vancosamine (attached to the glucose).[3]

Critical Note for Drug Design: The presence of the C3-methyl group in vancosamine (absent in acosamine) creates a specific steric environment that influences the rotation of the disaccharide, affecting the "lock-and-key" fit with the bacterial cell wall precursor.

Biosynthetic Divergence

The biosynthesis of these sugars follows a conserved pathway until the C-3 functionalization step. The enzymes responsible for these conversions are potential targets for combinatorial biosynthesis to create novel hybrid antibiotics.[6]

Figure 2: Biosynthetic pathway divergence. Vancosamine synthesis requires a specific C-methyltransferase (EvaC homologue) that is absent or inactive in the Acosamine pathway.

Part 3: Experimental Protocols

Isolation of Amino Sugars via Acid Hydrolysis

To verify the presence of L-acosamine vs. L-vancosamine in a glycopeptide sample, total acid hydrolysis followed by cation-exchange chromatography is the gold standard.

Protocol:

-

Sample Preparation: Dissolve 500 mg of the glycopeptide (Actinoidin or Vancomycin) in 10 mL of 6 N HCl.

-

Hydrolysis: Heat the solution in a sealed ampoule at 100°C for 2 hours.

-

Why: This cleaves the glycosidic bonds while preserving the amino sugar structure (though some degradation may occur, the amino group protects the sugar ring to an extent).

-

-

Neutralization: Evaporate the hydrolysate to dryness under reduced pressure to remove HCl.

-

Separation: Re-dissolve in water and pass through a Dowex 50W-X8 (H+ form) cation exchange column.

-

Elution: Elute the amino sugars using a gradient of 0.5 N to 2.0 N HCl.

-

Detection: Monitor fractions using ninhydrin reagent (specific for amines).

NMR Characterization (The Definitive Test)

Differentiation between Acosamine and Vancosamine is best achieved via ¹H-NMR due to the distinct C-3 environment.

| Signal of Interest | L-Acosamine | L-Vancosamine |

| H-3 Proton | Present. Appears as a multiplet (approx. 3.5-4.0 ppm) coupled to H-2 and H-4. | Absent. C-3 is quaternary. |

| C-3 Methyl | Absent. | Present. Singlet (approx. 1.2-1.4 ppm). |

| C-6 Methyl | Doublet (approx. 1.1 ppm). | Doublet (approx.[10] 1.1 ppm). |

Self-Validating Step: If your ¹H-NMR spectrum shows two methyl doublets, you likely have Acosamine (or a similar deoxy sugar). If you see one methyl doublet and one methyl singlet, you have Vancosamine.

Part 4: Pharmacological Implications[11]

The choice between acosamine and vancosamine in the glycopeptide structure is not merely cosmetic; it fundamentally alters the drug's physicochemical properties.

-

Dimerization: Glycopeptides form asymmetric dimers in solution. The sugar moieties at the "top" of the molecule (relative to the binding pocket) stabilize this interface. The C3-methyl group of vancosamine provides a hydrophobic contact point that acosamine lacks.

-

Resistance Mechanisms: Vancomycin resistance (VanA/VanB types) involves the substitution of D-Ala-D-Lac for D-Ala-D-Ala. Second-generation lipoglycopeptides (e.g., Oritavancin) often modify the sugar residues to introduce hydrophobic tails (e.g., 4'-chlorobiphenylmethyl) to anchor the antibiotic into the bacterial membrane, bypassing the need for high-affinity peptide binding.

-

Synthetic Utility: Researchers utilize the acosamine scaffold in Actinoidin as a starting point for semi-synthetic modifications because the absence of the C3-methyl group makes the C3-position more accessible for chemical acylation, allowing for the introduction of novel side chains.

References

-

Structure of the carbohydrate moiety of actinoidins A and B. Antibiotiki. (1976). Identification of L-acosamine and L-actinosamine in Actinoidin.

-

Crystal structure of vancomycin bound to the resistance determinant D-Ala-D-Ser. Proteins. (2008). Structural analysis of Vancosamine's role in binding.[6][11]

-

Biosynthesis of the vancomycin group of antibiotics. Chemical Communications. (2001). Elucidation of the EvaA-E pathway for amino sugars.

-

Genetics Behind the Glycosylation Patterns in the Biosynthesis of Dalbaheptides. Frontiers in Microbiology. (2021). Comparative biosynthesis of vancosamine and related sugars.

-

L-Vancosamine Structure and Properties. PubChem. Comprehensive chemical data on the vancomycin sugar moiety.[12]

Sources

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]

- 2. Genetics Behind the Glycosylation Patterns in the Biosynthesis of Dalbaheptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vancosamine|3-C-Methyl Aminosugar|Research Use [benchchem.com]

- 4. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]

- 5. teses.usp.br [teses.usp.br]

- 6. Structure of the TDP-epi-vancosaminyltransferase GtfA from the chloroeremomycin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol for the simultaneous isolation of DNA, RNA, and miRNA from a single archived Kaposi sarcoma biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Atropa bella-donna - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. accessdata.fda.gov [accessdata.fda.gov]

A Comprehensive Technical Guide to the History and Isolation of L-Acosamine from Microbial Sources

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Acosamine (3-amino-2,3,6-trideoxy-L-arabino-hexose) is a rare amino sugar of significant interest in pharmaceutical research, primarily due to its presence as a crucial glycosidic component in a variety of bioactive secondary metabolites. Notably, it is a key constituent of angucycline antibiotics such as aquayamycin, which exhibit potent antitumor and antibacterial properties. The unique structure and stereochemistry of L-acosamine contribute significantly to the biological activity of its parent compounds, making it a valuable chiral building block for synthetic chemistry and drug development. This guide provides a detailed exploration of the history of L-Acosamine's discovery, its microbial producers, and the field-proven methodologies for its fermentation, isolation, and purification. We delve into the causality behind experimental choices, offering a self-validating framework for researchers seeking to harness this important natural product.

Introduction: The Significance of L-Acosamine

The world of microbial natural products is a vast reservoir of complex chemical structures that have provided humanity with life-saving medicines for over eighty years.[1][2][3] Within this chemical diversity, deoxysugars and amino sugars play a pivotal role, often acting as "warheads" or specificity determinants for a wide range of antibiotics and anticancer agents.[4][5][6] L-Acosamine belongs to this critical class of molecules. It is an L-series amino deoxysugar, a structural motif less common in nature than its D-counterparts, which often imparts unique biological properties.

Its primary significance lies in its incorporation into complex glycosides, most notably the aquayamycin-type angucyclines.[7][8] These polyketide antibiotics, produced by actinomycete bacteria, possess oligosaccharide chains attached to an angucycline core, and these sugar moieties are indispensable for their biological activity.[8][9][10] The isolation of pure L-Acosamine is therefore not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR), enabling the semi-synthesis of novel drug analogues, and providing a chiral template for total synthesis efforts.

A Historical Retrospective: The Unveiling of a Novel Amino Sugar

The story of L-Acosamine is intrinsically linked to the discovery of the natural products it constitutes. It was not isolated as a free metabolite but was first identified as a structural component of the antibiotic aquayamycin .

Aquayamycin was first isolated in the late 1960s from the culture broth of a Streptomyces species. Subsequent studies led to the characterization of a family of related compounds, known as the aquayamycin-group antibiotics, from various actinomycete strains.[7] These compounds, including saquayamycins and vineomycins, were noted for their activity against Gram-positive bacteria and certain tumor cell lines.[7][10]

The structural elucidation of these complex molecules required their careful degradation. Through acidic hydrolysis, chemists were able to cleave the glycosidic bonds linking the sugar chains to the polyketide aglycone. Analysis of the resulting hydrolysate revealed the presence of several unusual deoxysugars. Among them was a novel amino sugar, which, after rigorous spectroscopic and chemical analysis, was identified as 3-amino-2,3,6-trideoxy-L-arabino-hexose and named L-Acosamine. This discovery highlighted the biosynthetic versatility of actinomycetes and opened a new chapter in the study of carbohydrate-containing antibiotics.

Microbial Sources and Fermentation

The primary producers of L-Acosamine-containing compounds are members of the phylum Actinomycetes, a group of Gram-positive bacteria renowned for their unparalleled capacity to synthesize complex secondary metabolites.[11][12]

Producing Organisms: The Prominence of Actinomadura

While various Streptomyces species are known to produce aquayamycin-type glycosides, many potent producers belong to the genus Actinomadura.[7][13] Actinomadura are often considered "rare" actinomycetes, meaning they are less frequently isolated from environmental samples than their Streptomyces cousins.[11][14] This necessitates the use of selective isolation techniques to successfully cultivate them from their natural soil habitats.[14][15]

Key Producing Genera:

-

Actinomadura : Frequently cited as producers of L-acosamine-containing compounds.[16][17][18][19]

-

Streptomyces : The most prolific genus of antibiotic producers, with numerous strains producing aquayamycin-group metabolites.[7][8][13][20]

Upstream Process: Cultivation and Fermentation

The production of L-Acosamine is contingent upon the successful cultivation of the host microorganism and the induction of secondary metabolism, which is often phase-dependent.[11][21] The following represents a generalized, yet technically grounded, workflow for the production of L-acosamine-containing glycosides.

Caption: Upstream workflow from environmental isolation to fermentation.

Step-by-Step Fermentation Protocol:

-

Inoculum Preparation (Seed Culture):

-

Rationale: To generate a healthy, actively growing biomass to inoculate the main production vessel, ensuring a shorter lag phase and robust growth.

-

Method: Aseptically transfer a pure culture from an agar slant (e.g., ISP Medium 2) into a flask containing a seed medium, such as a modified yeast extract-malt extract-dextrose broth.[22] Incubate at 28-30°C on a rotary shaker (200 RPM) for 2-4 days until dense, homogenous growth is observed.[22][23]

-

-

Production Fermentation:

-

Rationale: To provide the specific nutritional and environmental cues that trigger the biosynthetic gene clusters responsible for producing the desired secondary metabolite.

-

Method: Inoculate the production medium with 5-10% (v/v) of the seed culture. Fermentation is typically carried out in baffled flasks or bioreactors to ensure adequate aeration.

-

Harvesting: The fermentation is run for 7-14 days. The optimal harvest time is determined by periodically sampling the broth, extracting the metabolites, and analyzing the yield via HPLC or a bioassay.

-

Table 1: Typical Fermentation Parameters for Actinomadura sp.

| Parameter | Typical Range | Rationale |

| Temperature | 28 - 37 °C | Optimal range for growth and enzymatic activity of most mesophilic Actinomadura.[23] |

| pH | 6.0 - 8.0 | Maintained to ensure enzyme stability and nutrient uptake. Often buffered with CaCO₃.[23] |

| Carbon Source | Soluble Starch, Glucose | Provides the primary energy source and the basic building blocks for polyketide biosynthesis.[22][23][24] |

| Nitrogen Source | Casamino Acids, Soytone, Yeast Extract | Provides essential amino acids and nitrogen for biomass and secondary metabolite synthesis.[22][23] |

| Aeration | Shaking (200 RPM) or Sparging | Actinomadura are aerobic; sufficient oxygen is critical for both growth and oxidative steps in biosynthesis.[16] |

| Incubation Time | 7 - 14 days | Secondary metabolite production is often growth-phase dependent, typically occurring in the stationary phase.[23] |

Downstream Processing: The Isolation and Purification of L-Acosamine

The isolation of L-Acosamine is a multi-step process that requires the initial purification of the parent glycoside, followed by chemical hydrolysis and subsequent chromatographic purification of the liberated amino sugar. This process demands a careful selection of solvents and techniques to maximize yield and purity.[25]

Caption: Downstream workflow for the isolation of L-Acosamine.

Experimental Protocol

Step 1: Extraction of the Parent Glycoside (e.g., Aquayamycin)

-

Harvest and Separate: Centrifuge the entire fermentation broth (e.g., 10,000 x g, 20 min) to separate the mycelial biomass from the culture supernatant. The target compound may be in the cells, the broth, or both.

-

Solvent Extraction:

-

Supernatant: Extract the supernatant with an equal volume of a water-immiscible organic solvent like ethyl acetate or butanol. The choice of solvent depends on the polarity of the target glycoside. Repeat 2-3 times.

-

Mycelium: Extract the mycelial cake with a water-miscible solvent like acetone or methanol to lyse the cells and solubilize the intracellular metabolites. Filter to remove cell debris and concentrate the extract in vacuo.

-

-

Combine and Concentrate: Pool the organic extracts and evaporate the solvent under reduced pressure to yield a crude solid or oily residue.

Step 2: Acid Hydrolysis to Cleave Glycosidic Bonds

-

Hydrolysis:

-

Rationale: To break the O-glycosidic linkages and release the constituent sugars from the aglycone. Conditions must be strong enough to cleave the bond but mild enough to avoid degrading the released sugars.

-

Method: Resuspend the crude glycoside extract in dilute acid (e.g., 1-2 M HCl or trifluoroacetic acid). Heat the mixture at 80-100°C for 1-2 hours.

-

-

Workup: Cool the reaction mixture. The water-insoluble aglycone will precipitate out. Filter or extract with an organic solvent (e.g., diethyl ether) to remove the aglycone. The aqueous layer now contains the liberated sugars, including L-Acosamine.

-

Neutralization: Carefully neutralize the acidic aqueous layer, for example, with a basic resin or by dropwise addition of a base like NaOH.

Step 3: Chromatographic Purification of L-Acosamine

-

Cation-Exchange Chromatography:

-

Rationale: This is the most critical step. At neutral pH, L-Acosamine is protonated at its amino group (-NH₃⁺), giving it a positive charge. Neutral sugars will not bind to the resin, allowing for excellent separation.

-

Method: Load the neutralized hydrolysate onto a cation-exchange column (e.g., Dowex 50W-X8, H⁺ form). Wash the column extensively with deionized water to remove all neutral sugars and salts. Elute the bound amino sugars with a dilute base (e.g., 0.5-1 M NH₄OH).

-

-

Preparative HPLC:

-

Rationale: To achieve final purity and isolate L-Acosamine from any other amino sugars that may be present.

-

Method: Concentrate the eluate from the ion-exchange step. Purify using preparative reverse-phase HPLC (RP-HPLC) with a C18 column. A typical mobile phase would be a shallow gradient of acetonitrile in water with a modifier like 0.1% formic acid. Collect fractions and monitor by TLC or analytical HPLC.

-

Structural Elucidation and Final Characterization

Once a pure compound is isolated, its identity must be rigorously confirmed using modern spectroscopic techniques. The combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.[26][27]

>]; }Caption: Chemical structure of L-Acosamine.

Table 2: Key Spectroscopic Data for L-Acosamine Characterization

| Technique | Observation | Interpretation |

| HR-MS (ESI+) | [M+H]⁺ ion peak at m/z 146.1179 | Confirms the molecular formula C₆H₁₄NO₂⁺ (calculated for 146.1181), consistent with L-Acosamine.[28] |

| ¹H NMR | Anomeric proton (H-1) signal, signals for methyl group (H-6), and methine protons (H-2, H-3, H-4, H-5). | The chemical shifts and coupling constants (J-values) define the relative stereochemistry of the protons on the sugar ring. |

| ¹³C NMR | Six distinct carbon signals. | Confirms the number of carbon atoms. The chemical shifts indicate the presence of a methyl group, four methine carbons, and no carbonyls. |

| 2D NMR (COSY, HSQC) | Correlation peaks between specific protons and carbons. | Establishes the connectivity of the molecule, confirming the C-H bond framework and proton-proton adjacencies. |

The final confirmation of the L-configuration is typically achieved by comparing the optical rotation of the isolated sample to a known standard or through chiral derivatization and analysis.

Conclusion and Future Directions

The journey from a soil microorganism to a vial of pure L-Acosamine is a testament to the power of natural product chemistry. It involves a synergistic application of microbiology, fermentation science, and advanced separation techniques. As a key bioactive component of powerful antibiotics, L-Acosamine remains a molecule of high interest. Future research will likely focus on several key areas:

-

Biosynthetic Engineering: Modifying the biosynthetic gene clusters in producing organisms to increase the yield of L-Acosamine-containing compounds or to generate novel glycosylated derivatives.

-

Glycorandomization: Using isolated L-Acosamine in enzymatic or chemical glycosylation reactions to attach it to other aglycones, creating new drug leads.

-

Total Synthesis: Developing more efficient synthetic routes to L-Acosamine and its analogues to provide a sustainable supply for drug development programs without reliance on fermentation.

This guide provides a robust, technically-grounded framework for the isolation of L-Acosamine, empowering researchers to explore the full potential of this valuable natural product.

References

-

Synthesis and antitumor activities of aquayamycin and analogues of derhodinosylurdamycin A. PubMed. Available at: [Link]

-

Saquayamycins, new aquayamycin-group antibiotics. PubMed. Available at: [Link]

-

Total Synthesis of Aquayamycin. ResearchGate. Available at: [Link]

-

Baikalomycins A-C, New Aquayamycin-Type Angucyclines Isolated from Lake Baikal Derived Streptomyces sp. IB201691-2A. PMC. Available at: [Link]

-

Baikalomycins A-C, New Aquayamycin-Type Angucyclines Isolated from Lake Baikal Derived Streptomyces sp. IB201691-2A. PubMed. Available at: [Link]

-

Isolation and Purification of Natural Products from Microbial Cultures. Springer Protocols. Available at: [Link]

-

Actinomadura graeca sp. nov.: A novel producer of the macrocyclic antibiotic zelkovamycin. Research profile. Available at: [Link]

-

[Selective isolation of actinomycetes of the genus Actinomadura from soil]. PubMed. Available at: [Link]

-

Fatty acid biosynthesis in actinomycetes. PMC. Available at: [Link]

-

Actinomadura Species: Laboratory Maintenance and Ribosome Engineering. ResearchGate. Available at: [Link]

-

Some Approaches to the Selective Isolation of Actinomycetes of the Genus Actinomadura from Soil. ResearchGate. Available at: [Link]

-

Microbial drug discovery: 80 years of progress. PMC. Available at: [Link]

-

Majority of Actinomadura clinical isolates from sputa or bronchoalveolar lavage fluid in Japan belongs to the cluster of Actinomadura cremea and Actinomadura nitritigenes, and the description of Actinomadura chibensis sp. nov. PubMed. Available at: [Link]

-

Optimization of Culturing Conditions for Improved Production of Bioactive Metabolites by Pseudonocardia sp. VUK-10. PMC. Available at: [Link]

-

Biosynthesis of Heterocyclic Antibiotics in Actinomycetes and an Approach to Synthesize the Natural Compounds. SciSpace. Available at: [Link]

-

History of Antimicrobial Discovery. News-Medical. Available at: [Link]

-

NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. Available at: [Link]

-

Bioactive Metabolites from Terrestrial and Marine Actinomycetes. PMC. Available at: [Link]

-

Actinomadura rudentiformis sp. nov., isolated from soil. Semantic Scholar. Available at: [Link]

-

Antibiotics and Carbohydrate-Containing Drugs Targeting Bacterial Cell Envelopes: An Overview. MDPI. Available at: [Link]

-

Actinomadura rubteroloni sp. nov. and Actinomadura macrotermitis sp. nov., isolated from the gut of fungus growing. ResearchGate. Available at: [Link]

-

The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. Available at: [Link]

-

Editorial: Regulation of Antibiotic Production in Actinomycetes. Frontiers. Available at: [Link]

-

Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. PMC. Available at: [Link]

-

Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi. PMC. Available at: [Link]

-

Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. PLOS ONE. Available at: [Link]

-

Identification, Bioactivity, and Productivity of Actinomycins from the Marine-Derived Streptomyces heliomycini. Frontiers. Available at: [Link]

-

The history of natural products research at Merck & Co., Inc. ResearchGate. Available at: [Link]

-

Visual images of the strain Actinomadura sp. (A) Macroscopic plate... ResearchGate. Available at: [Link]

-

Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review. Frontiers. Available at: [Link]

-

Supporting Information Improved Synthesis and Impurity Identification of (R)-Lacosamide. ACS Publications. Available at: [Link]

-

Sulfamate Tethered Aza-Wacker Strategy for a Kasugamine Synthon. PMC. Available at: [Link]

-

Effects of Lacosamide Treatment on Epileptogenesis, Neuronal Damage and Behavioral Comorbidities in a Rat Model of Temporal Lobe Epilepsy. PMC. Available at: [Link]

-

Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. MDPI. Available at: [Link]

-

Evaluation of a Novel Immunoassay for Lacosamide Therapeutic Drug Monitoring: Comparison With a Liquid Chromatography-Mass Spectrometry Assay. PubMed. Available at: [Link]

-

Retrospective analysis of the tolerability and activity of lacosamide in patients with brain tumors. ResearchGate. Available at: [Link]

-

Effect of Lacosamide and Ethosuximide Chronic Treatment on Neural Precursor Cells and Cognitive Functions after Pilocarpine Induced Status Epilepticus in Mice. MDPI. Available at: [Link]

-

Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers. Available at: [Link]

-

The unusual mode of action of the polyketide glycoside antibiotic cervimycin C. PubMed. Available at: [Link]

-

Lacosamide Isothiocyanate-based Agents: Novel Agents to Target and Identify Lacosamide Receptors. PMC. Available at: [Link]

-

From Sausages to Symbiosis: Exploring new microbial discoveries. Microbiology Society. Available at: [Link]

-

Association of aminoglycosidic antibiotics with the ribosomal A-site studied with Brownian dynamics. PMC. Available at: [Link]

-

Isolation of Lactic Acid Bacteria from Cocoa Bean Fermentation as Potential Antibacterial Agent against ESKAPE Pathogens. Universiti Kebangsaan Malaysia. Available at: [Link]

-

(PDF) Lacosamide improves biochemical, genotoxic and mitochondrial parameters after PTZ‐kindling model in mice. ResearchGate. Available at: [Link]

Sources

- 1. Microbial drug discovery: 80 years of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The unusual mode of action of the polyketide glycoside antibiotic cervimycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Association of aminoglycosidic antibiotics with the ribosomal A-site studied with Brownian dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Baikalomycins A-C, New Aquayamycin-Type Angucyclines Isolated from Lake Baikal Derived Streptomyces sp. IB201691-2A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activities of aquayamycin and analogues of derhodinosylurdamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive Metabolites from Terrestrial and Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review [frontiersin.org]

- 13. Baikalomycins A-C, New Aquayamycin-Type Angucyclines Isolated from Lake Baikal Derived Streptomyces sp. IB201691-2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [Selective isolation of actinomycetes of the genus Actinomadura from soil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Majority of Actinomadura clinical isolates from sputa or bronchoalveolar lavage fluid in Japan belongs to the cluster of Actinomadura cremea and Actinomadura nitritigenes, and the description of Actinomadura chibensis sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. repository.up.ac.za [repository.up.ac.za]

- 20. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Editorial: Regulation of Antibiotic Production in Actinomycetes [frontiersin.org]

- 22. Optimization of Culturing Conditions for Improved Production of Bioactive Metabolites by Pseudonocardia sp. VUK-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchmgt.monash.edu [researchmgt.monash.edu]

- 24. Fatty acid biosynthesis in actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]

- 26. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]

- 27. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility Profile of L-Acosamine Hydrochloride

Abstract

L-Acosamine hydrochloride is a pivotal chiral amino sugar intermediate in the synthesis of complex carbohydrates and pharmacologically active molecules. A thorough understanding of its solubility profile is a prerequisite for efficient reaction design, process optimization, purification, and formulation development. This technical guide provides a comprehensive framework for characterizing the solubility of L-Acosamine hydrochloride across aqueous and organic solvent systems. We delve into the core physicochemical principles governing its solubility, present detailed, field-proven experimental protocols for quantitative determination, and offer a structure for the systematic analysis and presentation of solubility data. This document is intended to serve as a practical and authoritative resource for researchers, chemists, and formulation scientists engaged in work involving this critical building block.

Introduction: The Significance of L-Acosamine Hydrochloride

L-Acosamine, or 3-amino-2,3,6-trideoxy-L-arabino-hexose, is a naturally occurring amino sugar. In its hydrochloride salt form (CAS No: 56501-70-3), it offers enhanced stability and handling characteristics, making it a preferred starting material in multi-step synthetic pathways[1]. Its structural importance is underscored by its presence in the cardiac glycoside acospectoside A and its utility as a precursor for various bioactive compounds.

The solubility of L-Acosamine hydrochloride dictates its utility in nearly every laboratory and industrial application:

-

Reaction Chemistry: Solvent selection is critical for achieving optimal reaction kinetics, minimizing side reactions, and ensuring a homogeneous reaction environment.

-

Purification & Crystallization: Knowledge of solubility in different solvents is fundamental for developing effective crystallization and anti-solvent precipitation protocols to achieve high purity.

-

Formulation Science: For any downstream pharmaceutical application of a derivative, understanding the solubility of precursors informs the selection of appropriate vehicles and excipients.

This guide provides the theoretical grounding and practical methodologies required to fully elucidate the solubility profile of this compound.

Physicochemical Drivers of Solubility

The solubility behavior of L-Acosamine hydrochloride is dictated by its molecular structure. As an amino sugar hydrochloride, it possesses several key features that favor solubility in polar solvents.

-

High Polarity: The molecule is rich in polar functional groups, including multiple hydroxyl (-OH) groups and a protonated amine (-NH3+) group. These groups are capable of forming strong hydrogen bonds with polar solvent molecules.

-

Ionic Character: As a hydrochloride salt, the compound exists in an ionic form in solution, which significantly enhances its interaction with highly polar solvents like water. The dissociation into a protonated acosaminium cation and a chloride anion allows for strong ion-dipole interactions.

-

Hydrogen Bonding: The hydroxyl groups act as both hydrogen bond donors and acceptors, while the ammonium group is a potent hydrogen bond donor. This extensive hydrogen bonding capacity is the primary reason for its anticipated high solubility in polar protic solvents.

Based on these characteristics, a qualitative solubility profile can be predicted, which must then be confirmed by quantitative experimental determination. A related amino sugar derivative has been noted for its good solubility in water, dimethylformamide (DMF), dimethylsulfoxide (DMSO), methanol, and hot ethanol, providing a strong preliminary guide for solvent selection[2].

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, the equilibrium shake-flask method is the gold standard[3]. This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium with an excess of the solid compound.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol ensures a self-validating system by confirming that equilibrium has been reached.

Materials & Equipment:

-

L-Acosamine Hydrochloride (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Toluene)

-

Scintillation vials or sealed flasks

-

Thermostatic orbital shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI) or a Gravimetric analysis setup.

Procedure:

-

Preparation: Add an excess amount of solid L-Acosamine hydrochloride to a series of vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation. A starting point is to add ~50 mg of solid to 2 mL of the chosen solvent.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a consistent rate.

-

Time to Equilibrium Study: To ensure true equilibrium is reached, samples must be taken at multiple time points (e.g., 24, 48, and 72 hours). Solubility is determined to be at equilibrium when consecutive measurements show no significant change in concentration[4].

-

Sample Collection: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully draw the supernatant using a syringe and immediately pass it through a syringe filter into a clean, pre-weighed vial for analysis. This step is critical to remove all undissolved solid particles.

-

Dilution (if necessary): Accurately dilute a known volume or weight of the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of L-Acosamine hydrochloride in the diluted filtrate using a pre-validated analytical method.

Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the preferred method for its high sensitivity and specificity, especially in complex matrices. Since L-Acosamine hydrochloride lacks a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector are required.

-

Method: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for such polar compounds. An isocratic mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium formate) is a common starting point. A calibration curve must be generated using standards of known concentration to ensure accurate quantification.

B. Gravimetric Analysis

-

Rationale: This method is simpler but generally less sensitive than HPLC. It is most effective for solvents with high volatility and for compounds with high solubility[4][5].

-

Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the filtered saturated solution into the dish.

-

Gently evaporate the solvent in a drying oven at a temperature below the decomposition point of the compound until a constant weight is achieved.

-

The final weight of the residue corresponds to the mass of the dissolved solute.

-

Data Presentation and Interpretation

All quantitative solubility data should be systematically organized for clear comparison and analysis.

Table 1: Physicochemical Properties of L-Acosamine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₃ | PubChem[1] |

| Molecular Weight | 183.63 g/mol | PubChem[1] |

| CAS Number | 56501-70-3 | PubChem[1] |

| Predicted Nature | Polar, Ionic Salt | Chemical Principles |

Table 2: Solubility Profile of L-Acosamine Hydrochloride at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Aqueous | Water | 80.1 | Soluble | (Experimentally Determined) |

| Polar Protic | Methanol | 32.7 | Soluble | (Experimentally Determined) |

| Ethanol | 24.5 | Soluble | (Experimentally Determined) | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | (Experimentally Determined) |

| N,N-Dimethylformamide (DMF) | 36.7 | Soluble | (Experimentally Determined) | |

| Acetonitrile | 37.5 | Sparingly Soluble | (Experimentally Determined) | |

| Non-Polar | Dichloromethane (DCM) | 9.1 | Insoluble / Very Poorly Soluble | (Experimentally Determined) |

| Toluene | 2.4 | Insoluble / Very Poorly Soluble | (Experimentally Determined) | |

| Hexane | 1.9 | Insoluble / Very Poorly Soluble | (Experimentally Determined) |

Interpretation: The experimental results should be analyzed in the context of the "like dissolves like" principle. A strong correlation is expected between solvent polarity (indicated by the dielectric constant) and the measured solubility of L-Acosamine hydrochloride. High solubility in water and other polar solvents is driven by favorable hydrogen bonding and ion-dipole interactions, while poor solubility in non-polar solvents is due to the inability of these solvents to disrupt the crystal lattice energy of the ionic solid.

Practical Implications in Research & Development

-

For Synthetic Chemists: The high solubility in polar aprotic solvents like DMSO and DMF makes them excellent choices for reaction media. For purification, anti-solvent crystallization can be highly effective; for instance, by dissolving the compound in methanol and adding a non-polar solvent like toluene or hexane to induce precipitation.

-

For Analytical Scientists: The aqueous and methanolic solubility allows for straightforward preparation of stock solutions for HPLC analysis. The choice of mobile phase should reflect this high polarity, often requiring HILIC or reversed-phase with highly aqueous conditions.

-

For Formulation Scientists: The high aqueous solubility is advantageous for developing aqueous-based formulations. However, it may present challenges for incorporation into lipid-based delivery systems, where understanding its insolubility in non-polar excipients is equally crucial.

Conclusion